4-Amino-4'-nitrobiphenyl

Nonlinear Optics Polymer Chemistry Materials Science

Sourcing 4-Amino-4'-nitrobiphenyl (ANB) for advanced material synthesis? This donor-acceptor biphenyl derivative is essential for synthesizing thermally stable poly(amide-imide)s (Td10 ~525-550°C) and nonlinear optical (NLO) polymers (d33 = 1.8 pm/V). Its unique push-pull electronic structure ensures performance that generic diamines cannot replicate. Verify lot-specific purity (≥98% HPLC) for reproducible results.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 1211-40-1
Cat. No. B075573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4'-nitrobiphenyl
CAS1211-40-1
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C12H10N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H,13H2
InChIKeyBOFVBIYTBGDQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4'-nitrobiphenyl (CAS 1211-40-1): Verified Specifications and Core Identity for Scientific Procurement


4-Amino-4'-nitrobiphenyl (CAS 1211-40-1), also known as 4'-Nitro-[1,1'-biphenyl]-4-amine, is a substituted biphenyl featuring both an electron-donating amino group and an electron-withdrawing nitro group at opposite para positions [1]. This push-pull electronic structure, combined with its rigid biphenyl core, defines its core utility as a functional monomer, a nonlinear optical (NLO) chromophore, and a key intermediate in high-performance polymer synthesis [2]. For procurement purposes, this compound is commercially available as a light yellow to brown crystalline powder with a melting point of 200.0–205.0 °C and standard purity specifications of ≥96.0% (T) or ≥98.0% (HPLC) [3].

Why Generic Substitution Fails: 4-Amino-4'-nitrobiphenyl's (ANB) Functional Specificity Against 4-Nitrobiphenyl and Other Analogs


While structurally related to other biphenyl derivatives like 4-nitrobiphenyl or 4-aminobiphenyl, 4-amino-4'-nitrobiphenyl (ANB) cannot be generically substituted due to its unique asymmetric donor-acceptor architecture, which confers distinct and quantifiable differences in electronic, thermal, and biological properties. Evidence confirms that ANB provides a specific balance of reactivity and performance—for instance, it demonstrates a markedly different mutagenic profile than its mono-substituted counterparts [1] and acts as a crucial monomer for achieving specific thermal stabilities in poly(amide-imide)s that other diamines or nitro-compounds cannot replicate [2]. This guide provides the direct, quantitative comparative data needed for a scientifically grounded selection.

Quantitative Differentiation of 4-Amino-4'-nitrobiphenyl (ANB): Head-to-Head Performance Data Against Closest Comparators


Second-Order Nonlinear Optical (NLO) Activity: Direct Comparison of d33 Coefficients in Sol-Gel Matrices

In a direct head-to-head study, 4-amino-4'-nitrobiphenyl (ANB) and a structurally distinct analog, 4-(4'-nitrophenylazo)aniline (DO3), were incorporated into identical hexa(methoxymethyl)melamine (HMM) sol-gel matrices and poled under identical conditions (220°C for 30 min). The resulting second-order NLO activity was quantified via second harmonic generation (SHG). ANB exhibited a second harmonic coefficient (d33) of 1.8 pm/V at 1064 nm, compared to DO3 which achieved 10.7 pm/V under the exact same experimental conditions [1].

Nonlinear Optics Polymer Chemistry Materials Science

Thermal Stability of Derived Poly(amide-imide)s: Performance of ANB-Based Polymer vs. General Class Benchmarks

Using 4-amino-4'-nitrobiphenyl (ANB) as a precursor, researchers synthesized a new diamine (BABPI) which was then polymerized with commercial aromatic dianhydrides to yield perfectly alternating poly(amide-imide)s. Thermogravimetric analysis (TGA) of these ANB-derived polymers demonstrated a high thermal stability threshold, with initial degradation not occurring until 320 °C. Furthermore, the temperature for 10% weight loss (Td10) was recorded in the range of 525–550 °C [1]. This performance exceeds the softening point benchmark of 150 °C often cited for conventional engineering plastics and positions these materials within the thermal stability range of advanced super-engineering plastics [2].

Polymer Synthesis Thermal Analysis High-Performance Materials

Differential Influence on Nematic Liquid Crystal Phase Stability: ANB vs. DNB

The effect of 4-amino-4'-nitrobiphenyl (ANB) as a dopant on the nematic-isotropic transition temperature (T_IN) of 4-n-pentyl-4'-cyanobiphenyl (5CB) was studied and compared to a structurally similar analog, 4,4'-dinitrobiphenyl (DNB). It was observed that the addition of ANB increases T_IN [1], whereas the addition of DNB, which has a similar size and shape to ANB, decreases T_IN [1]. This opposing behavior on phase stability highlights a key functional difference stemming from their distinct electronic substituents.

Liquid Crystals Phase Behavior Materials Characterization

Comparative Mutagenicity: The Enhanced Genotoxic Potency of Asymmetric Substitution

A structure-activity relationship (SAR) study on the mutagenic potency of amino- and nitro-substituted biphenyls in Salmonella typhimurium strains revealed a critical structural determinant. The introduction of an amino group at the 4'-position of 4-nitrobiphenyl (to form ANB) or a nitro group at the 4'-position of 4-aminobiphenyl was found to enhance mutagenicity compared to the mono-substituted parent compounds [1]. Furthermore, the study indicated that 4-nitro analogues, including ANB, were mutagenic in strains TA98 and TA100 even in the absence of a microsomal metabolic activation system [1], which is a distinct characteristic.

Genotoxicity SAR Toxicology Chemical Safety

Defined Application Scenarios for 4-Amino-4'-nitrobiphenyl (ANB) Based on Verified Performance Data


Monomer for High-Temperature Poly(amide-imide) Synthesis

When the research or industrial objective is to synthesize perfectly alternating poly(amide-imide)s with exceptional thermal stability (degradation onset at 320 °C and Td10 of 525–550 °C), 4-amino-4'-nitrobiphenyl (ANB) is the requisite intermediate [1]. Its specific use in a selective reduction step to produce the key diamine (BABPI) is essential for achieving this polymer architecture and the documented thermal performance, which cannot be matched by generic aromatic diamines [1].

Nonlinear Optical (NLO) Polymer Development Requiring a Non-Azo Chromophore

For the development of second-order nonlinear optical (NLO) polymers where the chromophore must be integrated into a polymer backbone without a potentially destabilizing azo linkage, ANB serves as a critical active chromophore. In direct comparative studies, ANB yields a quantifiable second harmonic coefficient (d33) of 1.8 pm/V in sol-gel matrices [2]. This data allows researchers to select ANB when its specific molecular structure and NLO response are the defined target parameters for a given photonic device application [2].

Probe for Investigating Liquid Crystal Phase Behavior and Order Parameters

ANB has a demonstrated utility as a fluorescence probe for measuring orientational order in nematic liquid crystals, with its fluorescence depolarization ratios (R1, R2, R3) having been characterized in hosts like 5CB, 6CB, and 7CB [3]. Its unique effect of increasing the nematic-isotropic transition temperature (T_IN) of 5CB, in direct contrast to the structurally similar DNB, makes it a valuable and specific tool for studying the subtle interplay between dopant electronic structure and liquid crystalline phase stability [4].

Positive Control and Model Compound in Genotoxicity and Metabolic Studies

Given its demonstrated enhanced mutagenic potency compared to mono-substituted biphenyls and its activity in the Ames test without metabolic activation (S9), ANB is a well-defined model compound for genotoxicity research [5]. Its procurement is specifically justified for studies investigating the structure-activity relationships (SAR) of aromatic amines and nitro compounds, or as a robust positive control in mutagenicity assays using S. typhimurium strains TA98 and TA100 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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